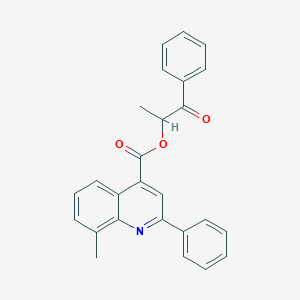![molecular formula C31H24N4O4 B15151417 2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the combination of smaller molecules to form the larger compound, often using catalysts and specific temperature conditions.
Amination Reactions: Introduction of amino groups into the molecular structure, which is crucial for the formation of the final compound.
Cyclization Reactions: Formation of ring structures within the molecule, which is a key step in achieving the desired chemical configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. Key aspects of industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling, thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar structural motifs, such as phthalimide, which also contain isoindole-1,3-dione groups.
Aromatic Amines: Compounds with similar aromatic amine structures, which may exhibit comparable reactivity and applications.
Uniqueness
2-[({4-[(4-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}PHENYL)METHYL]PHENYL}AMINO)METHYL]ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H24N4O4 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[[4-[[4-[(1,3-dioxoisoindol-2-yl)methylamino]phenyl]methyl]anilino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H24N4O4/c36-28-24-5-1-2-6-25(24)29(37)34(28)18-32-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)33-19-35-30(38)26-7-3-4-8-27(26)31(35)39/h1-16,32-33H,17-19H2 |
InChI Key |
QOPDVQKUAKRYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)CC4=CC=C(C=C4)NCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
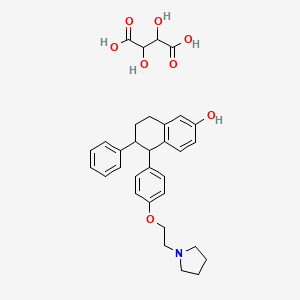
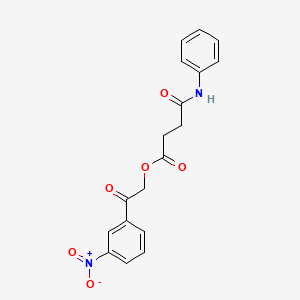
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
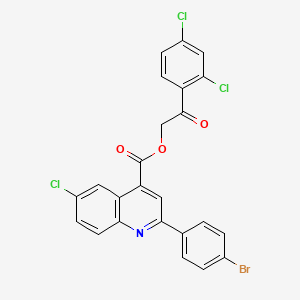
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)

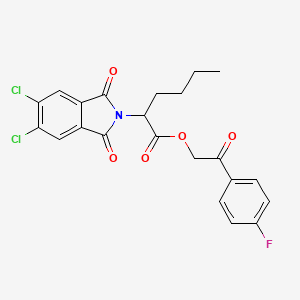
![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
